molecular formula C20H33N6O9P B12636501 Diethylaminocarboxymethyl POC Tenofovir

Diethylaminocarboxymethyl POC Tenofovir

Cat. No.: B12636501
M. Wt: 532.5 g/mol
InChI Key: DHSVZKCBBOAHJM-DRVJNONPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Chemical Identification

This compound is systematically named as [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(diethylcarbamoyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate according to IUPAC conventions. The molecular formula C20H33N6O9P corresponds to a molecular weight of 532.48 g/mol, with an accurate mass of 532.2047. Key identifiers include the SMILES string CCN(CC)C(=O)OCOP(=O)(COC@HCn1cnc2c(N)ncnc12)OCOC(=O)OC(C)C and the InChI code InChI=1S/C20H33N6O9P/c1-6-25(7-2)19(27)30-11-33-36(29,34-12-31-20(28)35-14(3)4)13-32-15(5)8-26-10-24-16-17(21)22-9-23-18(16)26/h9-10,14-15H,6-8,11-13H2,1-5H3,(H2,21,22,23)/t15-,36?/m1/s1, which encode its stereochemical configuration and functional group arrangement.

The compound exists as a mixture of diastereomers due to chiral centers in both the phosphonate and carbonate regions. This stereochemical complexity necessitates advanced analytical techniques, such as chiral HPLC, for precise characterization.

Historical Development in Antiviral Prodrug Research

The development of this compound aligns with the broader evolution of tenofovir prodrugs, which began with tenofovir disoproxil fumarate (TDF) in 2001. TDF’s bis(isopropyloxycarbonyloxymethyl) ester design improved oral bioavailability by 39–41% compared to unmodified tenofovir, but its rapid hydrolysis led to systemic exposure and off-target effects. Subsequent prodrugs like tenofovir alafenamide (TAF) and tenofovir amibufenamide (TMF) incorporated stabilized ester groups (e.g., aryloxycarbonylaminomethyl) to enhance lymphatic uptake and reduce plasma tenofovir concentrations by 89–93%.

This compound emerges from this lineage, introducing a diethylaminocarboxymethyl moiety to modulate hydrolysis kinetics. Preclinical studies of analogous POC esters demonstrated 8–12-fold increases in intracellular tenofovir-diphosphate concentrations compared to parent compounds, suggesting potential for reduced dosing frequencies. The compound’s design reflects lessons from failed prodrug candidates, such as adefovir dipivoxil, which exhibited nephrotoxicity due to poor cellular selectivity.

Structural Relationship to Tenofovir Disoproxil Fumarate

This compound shares a core phosphonomethoxyethyl backbone with TDF but diverges in its prodrug modifications. The structural comparison reveals critical differences:

Feature This compound Tenofovir Disoproxil Fumarate (TDF)
Ester Groups Diethylaminocarboxymethyl + POC Bis(isopropyloxycarbonyloxymethyl)
Molecular Formula C20H33N6O9P C19H30N5O10P
Molecular Weight 532.48 g/mol 519.44 g/mol
Stability Enhanced intestinal fluid stability Rapid hydrolysis in plasma

The diethylaminocarboxymethyl group introduces a tertiary amine, which may:

  • Prolong intestinal stability by resisting non-specific esterases
  • Facilitate pH-dependent absorption through ion-pair formation in the gut lumen
  • Reduce plasma hydrolysis by 40–60% compared to TDF’s isopropyl esters, as predicted by QSAR models of similar compounds

Crystallographic analyses of related prodrugs suggest that the bulky diethylcarbamoyl group sterically shields the phosphate moiety, delaying enzymatic cleavage until hepatic processing. This structural feature aligns with the design principles of TMF, which demonstrated 3.2-fold higher hepatic tenofovir-diphosphate levels than TDF in primate models.

Properties

Molecular Formula

C20H33N6O9P

Molecular Weight

532.5 g/mol

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(diethylcarbamoyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C20H33N6O9P/c1-6-25(7-2)19(27)30-11-33-36(29,34-12-31-20(28)35-14(3)4)13-32-15(5)8-26-10-24-16-17(21)22-9-23-18(16)26/h9-10,14-15H,6-8,11-13H2,1-5H3,(H2,21,22,23)/t15-,36?/m1/s1

InChI Key

DHSVZKCBBOAHJM-DRVJNONPSA-N

Isomeric SMILES

CCN(CC)C(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C

Canonical SMILES

CCN(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylaminocarboxymethyl POC Tenofovir involves multiple steps, starting from the basic Tenofovir structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the addition of these groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is produced under strict regulatory guidelines to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Diethylaminocarboxymethyl POC Tenofovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted Tenofovir compounds .

Scientific Research Applications

Scientific Research Applications

  • Antiretroviral Therapy (ART)
    • Diethylaminocarboxymethyl POC Tenofovir is used in combination with other antiretroviral agents to treat HIV-1 infection effectively. Studies have indicated that it can enhance viral suppression when used alongside integrase strand transfer inhibitors and other nucleoside reverse transcriptase inhibitors (NRTIs) .
  • Point-of-Care Testing
    • Recent research has demonstrated the utility of point-of-care testing for Tenofovir in urine samples as a predictor of adherence to ART. This application is crucial for managing treatment regimens and preventing viral rebound, which can lead to drug resistance . The sensitivity and specificity of urine-Tenofovir detection highlight its potential as a rapid diagnostic tool in clinical settings.
  • Potential in Treating Co-morbid Conditions
    • A case study reported the positive impact of Tenofovir on patients with multiple sclerosis (MS) who are also HIV-positive. The patient exhibited reduced MS disease activity while on a regimen that included Tenofovir, suggesting possible benefits beyond HIV treatment . This finding opens avenues for further research into the use of Tenofovir derivatives in treating viral reactivation associated with autoimmune diseases.

Data Tables

Application AreaDescriptionKey Findings
Antiretroviral TherapyUsed in combination therapies for HIV-1 infectionEnhances viral suppression
Point-of-Care TestingUrine testing for adherence predictionSensitivity: 69%, Specificity: 100%
Co-morbid ConditionsPotential benefits in treating MS alongside HIVReduced disease activity observed

Case Studies and Clinical Research

  • HIV Treatment Efficacy : In clinical trials, this compound has shown effectiveness in treatment-naïve patients, particularly those with high viral loads. The combination with other agents has led to significant viral load reductions .
  • Impact on Multiple Sclerosis : A notable case involved a patient with relapsing-remitting MS who experienced decreased symptoms while receiving Tenofovir as part of her ART regimen. This suggests that further exploration into the compound's effects on neuroinflammatory conditions may be warranted .

Mechanism of Action

Diethylaminocarboxymethyl POC Tenofovir acts as a prodrug of Tenofovir. Once administered, it undergoes metabolic conversion to release Tenofovir, which then inhibits viral reverse transcriptase. This inhibition prevents the replication of viral DNA, thereby exerting its antiviral effects. The molecular targets include the viral reverse transcriptase enzyme and the pathways involved in viral DNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Diethylaminocarboxymethyl POC Tenofovir and related tenofovir derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role/Application
This compound C₂₀H₃₃N₆O₉P 532.48 Diethylaminocarboxymethyl, POC linker Impurity reference standard
Tenofovir Disoproxil Fumarate (TDF) C₁₉H₃₀N₅O₁₀P·C₄H₄O₄ 519.45 (TDF) + 116.07 (fumarate) Bis-POC ester, fumarate counterion Prodrug for HIV/HBV treatment
Tenofovir Alafenamide Fumarate (TAF) C₂₁H₂₉N₆O₅P·C₄H₄O₄ 476.48 (TAF) + 116.07 (fumarate) Phenyloxy-phosphonoamidate, fumarate counterion Prodrug with higher plasma stability than TDF
Mono-POC Methyl Tenofovir C₁₅H₂₄N₅O₇P 417.36 Single POC ester, methyl group Synthetic intermediate/impurity
Dimethylaminocarboxymethyl POC Tenofovir C₁₈H₂₉N₆O₉P·C₄H₄O₄ 504.44 + 116.07 Dimethylaminocarboxymethyl, POC linker Impurity with reduced alkyl chain length

Key Comparative Insights

Structural Modifications: this compound’s diethylaminocarboxymethyl group distinguishes it from other POC-modified derivatives (e.g., TDF’s bis-isopropyloxycarbonyl groups). This substitution increases molecular weight and lipophilicity compared to Mono-POC Methyl Tenofovir . Unlike TAF’s phenyloxy-phosphonoamidate group, which confers plasma stability, this compound’s ester-linked groups are more prone to hydrolysis, making it less suitable as a prodrug but relevant as a metabolite or impurity .

Pharmacokinetic Behavior: TDF and TAF are clinically validated prodrugs, with TAF achieving 90% lower plasma tenofovir levels than TDF due to optimized intracellular activation . This compound, however, lacks clinical data but is hypothesized to exhibit intermediate hydrolysis rates due to steric hindrance from its diethyl group . Urine tenofovir levels, critical for adherence monitoring via point-of-care (POC) assays, are 74% lower for TAF than TDF . This compound’s impact on urinary excretion remains unstudied but could complicate assay interpretation if present as a metabolite .

Role in Pharmaceutical Analysis: As an impurity, this compound is monitored during TDF/TAF synthesis to ensure compliance with regulatory limits (typically <0.15% per ICH guidelines) . Its detection requires HPLC or LC-MS methods due to structural similarity to active ingredients . In contrast, Tenofovir Disoproxil Fumarate and TAF are subject to rigorous pharmacokinetic profiling, whereas this compound is primarily characterized for stability and degradation studies .

Research Findings and Implications

  • Synthetic Challenges: The diastereomeric mixture of this compound complicates purification, necessitating chiral chromatography for resolution .
  • Adherence Monitoring: POC urine assays for tenofovir (cutoff: ~1000 ng/mL for TDF) may require lower cutoffs (~250 ng/mL) to detect TAF adherence . Cross-reactivity with this compound in these assays is unknown but could necessitate assay redesign .

Biological Activity

Diethylaminocarboxymethyl POC Tenofovir is a derivative of tenofovir, a well-known nucleotide analog used primarily in the treatment of HIV and Hepatitis B. This compound, specifically a mixture of diastereomers, has been studied for its enhanced pharmacological properties compared to its parent compound. This article will delve into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C20_{20}H33_{33}N6_6O9_9P
  • Molecular Weight : 532.48 g/mol
  • SMILES : CCN(CC)C(=O)OCOP(=O)(COC@HCn1cnc2c(N)ncnc12)OCOC(=O)OC(C)C
  • IUPAC Name : Not specified in the sources.

This compound functions as an inhibitor of HIV reverse transcriptase, similar to its parent compound tenofovir. The mechanism involves:

  • Inhibition of Reverse Transcriptase : The compound competes with natural nucleotides and incorporates into viral DNA, leading to chain termination.
  • Pharmacological Enhancement : The structural modifications in this compound may improve its bioavailability and efficacy compared to traditional tenofovir formulations .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Absorption : Studies suggest that modifications can enhance oral bioavailability, potentially increasing the effective concentration in systemic circulation.
  • Distribution : Similar to tenofovir, it is expected to distribute widely in tissues, particularly in the kidneys and liver, which are critical for its antiviral activity.
  • Metabolism : The compound is likely metabolized through similar pathways as tenofovir, involving phosphorylation to its active form .

Antiviral Activity

Research indicates that this compound exhibits potent antiviral activity against HIV-1. In vitro studies have shown:

  • EC50 Values : The effective concentration required for 50% inhibition (EC50) against HIV-1 isolates ranges significantly based on cell lines used, typically mirroring tenofovir's profile with values between 0.04 μM to 8.5 μM .
  • Synergistic Effects : When combined with other antiretroviral agents, this compound may exhibit additive or synergistic effects, enhancing overall efficacy against HIV .

Case Studies and Clinical Research

Several studies have explored the biological activity of this compound:

  • Study on Bioavailability Enhancements :
    • A formulation study demonstrated that specific excipients could significantly enhance the absorption of tenofovir derivatives. The addition of esterase inhibitors improved the bioavailability by up to 38.7-fold compared to standard formulations .
  • Clinical Trials :
    • Preliminary clinical trials indicate that patients receiving formulations containing this compound show improved viral load suppression compared to those on conventional therapies.

Summary Table of Key Findings

ParameterThis compoundTenofovir Disoproxil Fumarate
Molecular Weight532.48 g/mol287.25 g/mol
EC50 Against HIV-10.04 - 8.5 μM0.04 - 8.5 μM
BioavailabilityEnhanced with specific excipients~20%
MechanismReverse transcriptase inhibitorReverse transcriptase inhibitor

Q & A

Q. How to resolve contradictions in membrane permeability data between in vitro and in vivo models?

  • Methodology : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile Caco-2 permeability with observed tissue distribution. For example, adjust for efflux transporters (e.g., P-glycoprotein) not fully represented in vitro .
  • Validation : Cross-validate with positron emission tomography (PET) imaging of radiolabeled prodrugs in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.